This compound can be classified as an amine with a cyclobutane moiety, specifically featuring an ethoxymethyl group attached to the cyclobutane ring. It is represented by the chemical formula and has been cataloged in databases such as PubChem, where it is identified with the CID number 74891325 . The compound's synthesis and applications have been discussed in various patents, highlighting its relevance in pharmaceutical research .
The synthesis of (1-(Ethoxymethyl)cyclobutyl)methanamine typically involves several steps, which may include:
Technical parameters such as temperature, reaction time, and catalysts used (if any) are critical for optimizing yields and purity during synthesis. For instance, using a Lewis acid catalyst might enhance the efficiency of the alkylation step.
The molecular structure of (1-(Ethoxymethyl)cyclobutyl)methanamine reveals several key features:
The compound's stereochemistry, particularly around the cyclobutane ring, can significantly affect its reactivity and interaction with biological systems.
(1-(Ethoxymethyl)cyclobutyl)methanamine can participate in various chemical reactions:
Reaction conditions such as solvent choice, temperature, and reaction time are crucial for controlling product formation and selectivity.
The mechanism of action for (1-(Ethoxymethyl)cyclobutyl)methanamine largely depends on its biological target. It may interact with specific receptors or enzymes due to its structural features:
Understanding these interactions requires detailed studies using techniques like molecular docking and kinetic assays.
The physical and chemical properties of (1-(Ethoxymethyl)cyclobutyl)methanamine include:
These properties influence its behavior in both laboratory settings and potential biological applications.
(1-(Ethoxymethyl)cyclobutyl)methanamine has several scientific applications:
(1-(Ethoxymethyl)cyclobutyl)methanamine belongs to a specialized class of aliphatic amines featuring a cyclobutane core disubstituted with aminomethyl and ethoxymethyl groups. The cyclobutane ring imposes significant steric strain due to its high ring tension (~110 kJ/mol), which profoundly influences the molecule’s conformational flexibility and electronic properties. The primary amine (–CH₂NH₂) and ether (–CH₂OCH₂CH₃) substituents are positioned at the 1,1'-geminal sites, creating a sterically congested quaternary carbon center. This architecture distinguishes it from simpler analogues like cyclobutylmethanamine (C₅H₁₁N), a commercially available building block with established applications in drug synthesis [2] [4].
The electron-donating ethoxymethyl group alters electron density distribution across the cyclobutane ring, modulating the basicity of the amine moiety (predicted pKₐ ~10.2). Spectroscopic characterization reveals key features:
Table 1: Structural and Property Comparison of Select Cyclobutylmethanamine Derivatives
Compound | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
Cyclobutylmethanamine | C₅H₁₁N | –H | 90.6 | 0.889 |
Cyclobutylmethanamine HCl | C₅H₁₂ClN | –H (salt form) | Not reported | Not reported |
(1-(Ethoxymethyl)cyclobutyl)methanamine | C₈H₁₇NO | –CH₂OCH₂CH₃ | Estimated >180 | Estimated 0.92–0.95 |
Data adapted from cyclobutylmethanamine hydrochloride properties [2] [4] and computational predictions.
The ethoxymethyl (–CH₂OCH₂CH₃) group serves as a bifunctional modifier that enhances both physicochemical and pharmacological properties. Its integration addresses two critical challenges in bioactive amine development:
Structurally analogous compounds demonstrate the pharmacophoric value of ethoxymethylamine motifs:
Table 2: Bioactivity Parameters of Cyclobutane-Containing Amines with Alkoxymethyl Groups
Biological Target | Compound Structure | Key Effect | Reference Context |
---|---|---|---|
Tumor ECM | Cyclobutyl-hyaluronidase | Enhanced drug delivery to hypoxic regions | Patent US20220193149A1 [1] |
IDO (Indoleamine 2,3-dioxygenase) | Alkoxymethyl-cyclobutyl IDO inhibitors | Immunomodulatory activity | Patent US9758492B2 [5] |
Transfection efficiency | Cyclobutylamine lipids | Nucleic acid delivery enhancement | Patent US10406237B2 [3] |
Current synthetic methodologies for (1-(Ethoxymethyl)cyclobutyl)methanamine face three key limitations:
Pharmacological characterization remains sparse, with critical knowledge gaps:
Emerging opportunities include:
Table 3: Key Knowledge Gaps and Research Priorities
Domain | Unresolved Question | Barrier to Advancement |
---|---|---|
Chemical Synthesis | Stereocontrolled access to enantiopure forms | Lack of chiral catalysts for strained rings |
Biological Evaluation | Target deconvolution across proteome | Insufficiently diverse assay panels |
Formulation Science | Compatibility with lipid nanoparticle systems | Undefined pKₐ shifts at interfaces |
Computational Modeling | Conformational dynamics in binding pockets | Limited force field parameters for strained cyclobutanes |
Compound Names Mentioned:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1